molecular formula C44H88NO8P B053569 1,2-Distearoyl-sn-glycero-3-phosphocholine CAS No. 816-94-4

1,2-Distearoyl-sn-glycero-3-phosphocholine

Cat. No.: B053569
CAS No.: 816-94-4
M. Wt: 790.1 g/mol
InChI Key: NRJAVPSFFCBXDT-HUESYALOSA-N
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Description

Distearoylphosphatidylcholine, also known as 1,2-distearoyl-sn-glycero-3-phosphocholine, is a type of phosphatidylcholine, which is a class of phospholipids. Phospholipids are essential components of cell membranes, providing structural integrity and playing a role in cell signaling. Distearoylphosphatidylcholine is characterized by having two stearic acid chains attached to a glycerol backbone, with a phosphocholine head group. This compound is naturally found in cell membranes and is also used in various pharmaceutical and biotechnological applications .

Mechanism of Action

Target of Action

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a type of phospholipid, which is a major component of cell membranes . Its primary targets are the lipid bilayers of cells, where it integrates into the membrane structure .

Mode of Action

DSPC is a cylindrical-shaped lipid that forms tightly packed lipid bilayers . It is used to synthesize liposomes and lipid nanoparticles (LNPs), which are microscopic vesicles composed of an aqueous core surrounded by one or more phospholipid layers . In the context of LNPs, DSPC often forms the outer layer of the nanoparticle .

Biochemical Pathways

The primary biochemical pathway involving DSPC is the formation and stabilization of liposomes and LNPs. These structures are often used as delivery systems for drugs or other therapeutic agents, such as mRNA in mRNA vaccines . The DSPC in the lipid layer of these particles helps to protect the payload and facilitate its delivery to the target cells .

Pharmacokinetics

The pharmacokinetics of DSPC largely depend on its incorporation into liposomes or LNPs. These structures can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of DSPC. For instance, they can enhance the stability and bioavailability of DSPC, prolong its circulation time in the body, and control its release rate .

Result of Action

The main result of DSPC’s action is the formation of stable liposomes or LNPs that can effectively deliver their payload to target cells . In the case of mRNA vaccines, for example, this enables the mRNA to be taken up by the cells and translated into proteins, triggering an immune response .

Action Environment

The action of DSPC can be influenced by various environmental factors. For instance, the transition temperature of DSPC is approximately 55°C in a multilamellar aqueous solution . This means that changes in temperature can affect the stability of DSPC-containing structures. Additionally, the presence of other lipids or substances can also influence the properties and behavior of DSPC .

Biochemical Analysis

Biochemical Properties

1,2-Distearoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions, primarily related to its role in forming lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, DSPC is known to interact with cholesterol and other phospholipids to form stable liposomes. These interactions are crucial for maintaining the structural integrity and functionality of cell membranes. Additionally, DSPC can interact with proteins such as amantadine, influencing membrane structure and function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, DSPC is used in lipid nanoparticles to deliver mRNA into cells, where it facilitates the translation of mRNA into proteins. This process is essential for the development of mRNA vaccines, where DSPC helps protect the mRNA and ensures its efficient delivery into target cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form lipid bilayers and liposomes. DSPC interacts with other lipids and proteins to create stable structures that can encapsulate and deliver therapeutic agents. At the molecular level, DSPC binds to cholesterol and other phospholipids, forming a hydrophobic core that protects the encapsulated molecules. This interaction is crucial for the stability and functionality of lipid nanoparticles used in drug delivery systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. DSPC is known for its stability, but it can degrade under certain conditions. Studies have shown that DSPC maintains its structural integrity for extended periods when stored at appropriate temperatures. Long-term exposure to high temperatures or oxidative conditions can lead to degradation, affecting its functionality in lipid nanoparticles and other applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, DSPC is generally well-tolerated and does not cause significant adverse effects. At high doses, DSPC can induce toxic effects, including inflammation and tissue damage. These threshold effects are crucial for determining the safe and effective dosage of DSPC in drug delivery systems and other biomedical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other metabolites. DSPC also affects metabolic flux and metabolite levels, influencing cellular energy production and lipid homeostasis. These interactions are essential for maintaining cellular function and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. DSPC can be incorporated into lipid bilayers and liposomes, facilitating its distribution to specific cellular compartments. This localization is crucial for its role in drug delivery systems, where DSPC ensures the targeted delivery of therapeutic agents to specific tissues and cells .

Subcellular Localization

This compound is primarily localized in the lipid bilayers of cell membranes and liposomes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, DSPC can be targeted to the endoplasmic reticulum or Golgi apparatus, where it plays a role in lipid synthesis and transport. These localization patterns are essential for the proper functioning of DSPC in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Distearoylphosphatidylcholine can be synthesized through the esterification of glycerol with stearic acid, followed by the attachment of the phosphocholine group. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity. One common method involves the use of phospholipase D to catalyze the transphosphatidylation of phosphatidylcholine with stearic acid .

Industrial Production Methods

In industrial settings, distearoylphosphatidylcholine is often produced through the hydrogenation of soybean phosphatidylcholines, which results in a mixture containing a high percentage of distearoylphosphatidylcholine. This method is cost-effective and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Distearoylphosphatidylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Distearoylphosphatidylcholine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Dipalmitoylphosphatidylcholine (DPPC): Another phosphatidylcholine with two palmitic acid chains.

    Dioleoylphosphatidylcholine (DOPC): Contains two oleic acid chains.

    Dimyristoylphosphatidylcholine (DMPC): Composed of two myristic acid chains.

Uniqueness

Distearoylphosphatidylcholine is unique due to its high melting temperature and stability, making it particularly suitable for applications requiring robust and stable lipid structures. Compared to dipalmitoylphosphatidylcholine, distearoylphosphatidylcholine has longer fatty acid chains, resulting in different phase behavior and membrane properties. This makes it advantageous for specific applications in drug delivery and membrane studies .

Properties

IUPAC Name

[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJAVPSFFCBXDT-HUESYALOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H88NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231218
Record name 1,2-Distearoyl-sn-3-phosphacholine
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Molecular Weight

790.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:0/18:0)
Source Human Metabolome Database (HMDB)
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CAS No.

816-94-4
Record name 1,2-Distearoyl-sn-glycero-3-phosphocholine
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Record name 1,2-Distearoyl-sn-3-phosphacholine
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Record name DSPC
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Record name 1,2-Distearoyl-sn-3-phosphacholine
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Record name (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide
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Record name 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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